3-Bromo-2-ethoxy-6-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-ethoxy-6-fluorobenzoic acid is an organic compound with the molecular formula C9H8BrFO3 and a molecular weight of 263.06 g/mol . This compound is characterized by the presence of bromine, ethoxy, and fluorine substituents on a benzoic acid core, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-ethoxy-6-fluorobenzoic acid typically involves the bromination of 2-ethoxy-6-fluorobenzoic acid. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process may include nitration, reduction, bromination, and esterification steps, followed by purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-ethoxy-6-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid in the presence of an alcohol.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products:
- Substitution reactions yield various substituted benzoic acids.
- Esterification produces ethyl esters.
- Reduction results in the formation of alcohols or amines .
Scientific Research Applications
3-Bromo-2-ethoxy-6-fluorobenzoic acid is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibitors and receptor binding assays.
Medicine: Potential use in the development of anti-inflammatory and anticancer agents.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-ethoxy-6-fluorobenzoic acid depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The presence of bromine, ethoxy, and fluorine groups can enhance its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
- 2-Bromo-6-fluorobenzoic acid
- 3-Bromo-2-ethoxybenzoic acid
- 6-Bromo-3-ethoxy-2-fluorobenzoic acid
Comparison: 3-Bromo-2-ethoxy-6-fluorobenzoic acid is unique due to the specific arrangement of bromine, ethoxy, and fluorine substituents, which can influence its reactivity and biological activity. Compared to 2-Bromo-6-fluorobenzoic acid, the ethoxy group in this compound provides additional sites for chemical modification and potential interactions with biological targets .
Properties
Molecular Formula |
C9H8BrFO3 |
---|---|
Molecular Weight |
263.06 g/mol |
IUPAC Name |
3-bromo-2-ethoxy-6-fluorobenzoic acid |
InChI |
InChI=1S/C9H8BrFO3/c1-2-14-8-5(10)3-4-6(11)7(8)9(12)13/h3-4H,2H2,1H3,(H,12,13) |
InChI Key |
BWHVEDAETZKRBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1C(=O)O)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.